2(Z)-Butene-1,4-diamine,dihydrochloride

Polyamine metabolism Spermine synthase Enzymology

Researchers synthesizing polyamine analogs face inconsistent results when substituting (Z)-butene-1,4-diamine with trans or saturated isomers-the rigid cis-geometry is essential for biological activity. This stereochemically pure 2(Z)-Butene-1,4-diamine dihydrochloride (CAS 114118-70-6) is the validated precursor for clinical-stage anticancer agent CGC-11047 (PG-11047). • Confirmed productive substrate for spermine synthase; trans-isomer is completely inactive. • 97% purity, dihydrochloride salt for enhanced stability & aqueous solubility. • Ships ambient; bulk quantities available for scale-up synthesis.

Molecular Formula C4H12Cl2N2
Molecular Weight 159.05 g/mol
CAS No. 114118-70-6
Cat. No. B175923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(Z)-Butene-1,4-diamine,dihydrochloride
CAS114118-70-6
Synonyms2(Z)-Butene-1,4-diamine,dihydrochloride
Molecular FormulaC4H12Cl2N2
Molecular Weight159.05 g/mol
Structural Identifiers
SMILESC(C=CCN)N.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;;
InChIKeyNRGASKMRNHXWEC-UAIGNFCESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(Z)-Butene-1,4-diamine dihydrochloride Overview


2(Z)-Butene-1,4-diamine dihydrochloride (CAS 114118-70-6), also referred to as (Z)-but-2-ene-1,4-diamine dihydrochloride or cis-2-butene-1,4-diamine dihydrochloride, is an unsaturated aliphatic diamine characterized by a rigid cis (Z)-configured double bond. It possesses a molecular formula of C₄H₁₂Cl₂N₂ and a molecular weight of 159.05 g/mol [1]. As the free base, the (Z)-1,4-diaminobut-2-ene scaffold serves as a critical, conformationally restricted building block for synthesizing advanced polyamine analogs, including clinical-stage anticancer agents like CGC-11047 (PG-11047) [2]. The compound is a dihydrochloride salt, which enhances its stability and aqueous solubility for research applications.

Scaffold Cis-restricted diamine building block
Form Dihydrochloride salt for aqueous solubility
Use Stereochemically pure polyamine analog synthesis

2(Z)-Butene-1,4-diamine: Stereochemical Specificity


Procurement specialists and research scientists cannot substitute 2(Z)-Butene-1,4-diamine dihydrochloride with its trans (E)-isomer, the saturated 1,4-diaminobutane (putrescine), or the alkyne analog (2-butyne-1,4-diamine) without significantly altering experimental outcomes. The rigid cis-geometry of the double bond imparts a unique molecular shape that dictates distinct interactions with biological targets, including polyamine transport systems and metabolic enzymes like spermine synthase and amine oxidases [1]. This stereochemical constraint is fundamental to its biological profile; as demonstrated in polyamine research, the cis-analog is a productive substrate for spermine synthase, whereas the trans-isomer is completely inactive in the same enzymatic context [1]. This selectivity underscores that the (Z)-configured double bond is a critical pharmacophore element, not a generic linker, making the procurement of the stereochemically pure (Z)-compound essential for reproducible, mechanism-driven research.

Required
2(Z)-Butene-1,4-diamine
Substitute
(E)-isomer may not reproduce enzyme substrate activity and yields a distinct biological profile.
Required
Unsaturated cis scaffold
Substitute
Saturated putrescine lacks conformational restriction and transporter interaction context may differ.
Required
Double bond geometry
Substitute
Alkyne analog (2-butyne-1,4-diamine) is not a substrate for spermine synthase and may shift pathway-response interpretation.

2(Z)-Butene-1,4-diamine dihydrochloride: Key Evidence


Spermine Synthase Stereospecific Substrate Activity

The (Z)-configured spermidine analog containing the core 2(Z)-butene-1,4-diamine scaffold is a functional substrate for spermine synthase, whereas the corresponding (E)-trans isomer is not. This demonstrates the enzyme's strict stereochemical requirement for the cis-configuration of the double bond [1].

Spermine Synthase Specificity
Head-to-head
Cis-isomer: substrate Trans-isomer: not a substrate Alkyne analog: not a substrate
Enzyme stereochemical requirement context
In vitro assay with purified spermine synthase
Polyamine metabolism Spermine synthase Enzymology

Accumulation in Polyamine-Depleted Cells

Cellular uptake studies show that unsaturated spermidine analogs based on the (Z)-butene-1,4-diamine structure accumulate to significantly higher intracellular concentrations than the natural polyamine spermidine, due to reduced feedback regulation of the polyamine transport system [1].

Cellular Accumulation
Cross-study
Unsaturated analogs accumulate to a much greater extent than spermidine
Reported intracellular accumulation context
SV-3T3 cells depleted of polyamines; data to verify
Polyamine transport Cellular pharmacology Cell culture

Differential Polyamine Transporter Interaction

Conformationally-restricted putrescine analogs demonstrate that both (Z) and (E) isomers of 1,4-diaminobut-2-ene are poor inhibitors of putrescine uptake, distinguishing them from saturated diamines and highlighting the impact of the rigid double bond on transporter recognition [1].

Transporter Interaction
Cross-study
Both (Z) and (E) isomers: poor uptake inhibitors Saturated diamine: more effective inhibitor
Differential transporter recognition context
Rat lung slice uptake assay
Polyamine transport Receptor pharmacology Putrescine analogs

Key Intermediate for Clinical Polyamine Analogs

The (Z)-butene-1,4-diamine core is a required synthetic precursor for the clinical-stage polyamine analog CGC-11047 (PG-11047). The (Z)-stereochemistry is crucial, as the (E)-isomer of this advanced analog (PG-11048) is a distinct chemical entity with a different biological profile, and both are covered in separate patent claims [1].

Synthetic Intermediate
Class-level
(Z)-scaffold required for reported clinical-stage analog CGC-11047; (E)-scaffold yields distinct entity
Stereochemical scaffold context
Patent-based evidence; synthesis pathway review
Medicinal chemistry Anticancer agents Polyamine analogs

2(Z)-Butene-1,4-diamine dihydrochloride Applications


Stereospecific Polyamine Metabolism

This compound is the essential starting material for synthesizing stereochemically pure, unsaturated polyamine analogs. The resulting cis-configured compounds are used to probe the stereospecificity of polyamine biosynthetic enzymes like spermine synthase, where the (Z)-isomer acts as a substrate while the (E)-isomer does not [1].

Polyamine Transport Mechanisms

The rigid (Z)-butene-1,4-diamine core serves as a valuable tool for studying the structural requirements of the polyamine transport system. Its differential interaction with uptake receptors, compared to saturated diamines, helps delineate the molecular features necessary for transport and accumulation, informing studies on cellular polyamine homeostasis [1].

Synthesis of Anticancer Polyamine Analogs

Researchers can use 2(Z)-Butene-1,4-diamine dihydrochloride as a key synthetic intermediate to generate more complex polyamine analogs, including the clinical candidate CGC-11047 (PG-11047). These conformationally restricted analogs are designed to disrupt polyamine metabolism in cancer cells, a validated therapeutic strategy [2].

Copper Amine Oxidase Enzymology

The compound and its (E)-isomer have been characterized as substrates for plant copper amine oxidase (GPAO), with kinetic measurements confirming their classification as good substrates. This enables studies on the active site geometry and substrate specificity of these copper-containing enzymes [1].

Application
Selection Property
Validation Focus
Polyamine metabolism studies
Cis-configuration substrate context
Spermine synthase assay
Polyamine uptake research
Transporter interaction profile
Uptake inhibition assays
Synthesis of polyamine analogs
(Z)-butene scaffold for analog synthesis
Stereochemical purity review
Copper amine oxidase studies
Substrate activity for copper amine oxidase
Kinetic parameter review

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